molecular formula C6H12N2O4S2 B556046 D-Cystine CAS No. 349-46-2

D-Cystine

Cat. No. B556046
CAS RN: 349-46-2
M. Wt: 240.3 g/mol
InChI Key: LEVWYRKDKASIDU-QWWZWVQMSA-N
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Description

D-Cystine is the oxidized derivative of the amino acid cysteine, with the formula (SCH2CH(NH2)CO2H)2 . It is a white solid that is poorly soluble in water . As a residue in proteins, D-Cystine serves two functions: a site of redox reactions and a mechanical linkage that allows proteins to retain their three-dimensional structure .


Synthesis Analysis

The biosynthesis of cysteine is crucial and critically regulated by two enzymes: serine acetyl transferase (SAT) and O-acetyl serine (thiol) lyase (OAS-TL) . These enzymes are highly conserved between different organisms and form a reversible protein complex .


Molecular Structure Analysis

The atomic structures of D-Cystine have been presented based on the additivity of atomic radii . A D-Cystine molecule with the disulfide bond is formed by oxidizing two cysteine molecules .


Chemical Reactions Analysis

D-Cystine, as a potent nucleophile, often participates in enzymatic reactions . It reacts with iodoacetic acid in an SN2 reaction, adding a carboxymethyl group to the sulfur .


Physical And Chemical Properties Analysis

D-Cystine has a molecular formula of C3H7NO2S . It is a white solid that is poorly soluble in water .

Scientific Research Applications

Plant Environmental Responses

  • Scientific Field : Plant Biology
  • Application Summary : D-Cystine has been found to induce rapid root abscission in the water fern Azolla Pinnata . This suggests a linkage between D-Amino Acid and Reactive Sulfur Species (RSS) in plant environmental responses .
  • Methods of Application : The study tested five H2S chemical donors, and found that one of them showed significant abscission activity. Root abscission also occurred with the polysulfides Na2S2, Na2S3, and Na2S4 . Rapid root abscission was observed in the presence of D-Cystine, whereas L-Cystine showed no effect .
  • Results : The study suggests that D-Cystine is a physiologically relevant substrate to induce root abscission in the water fern Azolla .

Biomedical Applications

  • Scientific Field : Biomedical Science
  • Application Summary : Carbon dots, which are luminescent carbonaceous nanoparticles, can be endowed with chiral properties, making them particularly interesting for biomedical applications . D-Cystine is one of the molecules that can be used to induce these chiral properties .
  • Methods of Application : The study discusses various fabrication techniques for chiral carbon dots, including bottom-up and top-down chemical syntheses .
  • Results : The study suggests that chiral carbon dots have potential applications in sensing, bioimaging, and catalysis .

Protein Science

  • Scientific Field : Protein Science
  • Application Summary : Sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed . These strategies facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
  • Methods of Application : The study does not provide specific methods of application for D-Cystine .
  • Results : The study does not provide specific results or outcomes for D-Cystine .

Safety And Hazards

D-Cystine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves, clothing, and eye/face protection when handling D-Cystine .

Future Directions

Recent studies have shown that D-Cystine has potential applications in various fields. For instance, D-Cystine has been found to induce rapid root abscission in the water fern Azolla , and it has been implicated as a regulator of neural progenitor cell homeostasis .

properties

IUPAC Name

(2S)-2-amino-3-[[(2S)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVWYRKDKASIDU-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)SSC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031752
Record name Cystine D-form
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Molecular Weight

240.3 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS]
Record name D-Cystine
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Product Name

D-Cystine

CAS RN

349-46-2, 923-32-0, 56-89-3
Record name D-Cystine
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Record name Cystine D-form
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Record name Cystine DL-form
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Record name Cystine D-form
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Record name Cystine
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Record name D-cystine
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Record name CYSTINE, D-
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Record name CYSTINE, DL-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,190
Citations
B Gaston, SM Baby, WJ May, AP Young, A Grossfield… - Scientific reports, 2021 - nature.com
… Here we report the effects of d-cystine diethyl ester (d-cystine diEE) or d-cystine dimethyl … the effects of d-cystine ethyl ester (d-cystine diEE) and d-cystine methyl ester (d-cystine diME) …
Number of citations: 16 www.nature.com
DB Hope, VVS Murti, VD Vigneaud - Journal of the American …, 1963 - ACS Publications
… racemization of the hemi-D-cystine residue during the course … of this hemi-D-cystine analog and oxytocin in countercurrent … opportunity to label any oxytocin in the hemi-D-cystine-…
Number of citations: 24 pubs.acs.org
JL Wood, V du Vigneaud - Journal of Biological Chemistry, 1939 - Elsevier
… The preparation of d-cystine has presented certain difficulties which no doubt have limited … the potential yield of d-cystine from a given amount of I-cystine. To obtain d-cystine from the …
Number of citations: 102 www.sciencedirect.com
D Yamashiro, D Gillessen… - Journal of the American …, 1966 - ACS Publications
… from 1-hemi-D-cystineoxytocin by partition chromatography on … of both oxytocin and 1hemi-D-cystine-oxytocin. This has been … Under these conditions the yields of 1hemi-D-cystine-…
Number of citations: 106 pubs.acs.org
M Manning, V du Vigneaud - Journal of the American Chemical …, 1965 - ACS Publications
… highly purified preparation of 1-hemi-D-cystine-oxytocin exhibited approximately 0.1 unit/mg… -D-cystine analog, since the ratios between the activities exhibited by the 1-hemi-D-cystine-…
Number of citations: 22 pubs.acs.org
PM Getsy, AP Young, A Grossfield, JM Seckler… - Respiratory physiology …, 2022 - Elsevier
… (2 ×100 μmol/kg, IV) or D-cystine dimethyl ester (2 ×50 μmol/kg, IV) … of D-cystine (2 ×50 μmol/kg, IV) produced a modest reversal. Our data show that D-cysteine ethyl ester and D-cystine …
Number of citations: 7 www.sciencedirect.com
DH BAKER, JM HARTER - Poultry Science, 1978 - Elsevier
… Our study, therefore, was designed to ascertain the relative efficacy of D-cystine for chick growth. A cystine-free crystalline amino acid diet containing all other amino acids, including …
Number of citations: 12 www.sciencedirect.com
V Du Vlgneaud, R Dorfmann, HS Loring - Journal of Biological …, 1932 - cabdirect.org
… The experimental results showed that d-cystine was incapable of promoting growth when added to a diet deficient in cystine. The replacement of the l-cystine in an adequate diet by the …
Number of citations: 129 www.cabdirect.org
E Varga-Visi, E Terlaky-Balla, G Pohn, L Kamether… - Chromatographia, 2000 - Springer
… Column liquid chromatography L- and D-cysteine L- and D-cystine Performic acid oxidation … L- and D-cysteic acid standard prepared by oxidation of L- and D-cystine with performic acid. …
Number of citations: 9 idp.springer.com
B Särnstrand, AH Jansson, G Matuseviciene… - … of Pharmacology and …, 1999 - ASPET
Oral N-acetyl-l -cysteine (NAC) is used clinically for treatment of chronic obstructive pulmonary disease. NAC is easily oxidized to its disulfide. We show here that N,N′-diacetyl-l-…
Number of citations: 50 jpet.aspetjournals.org

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